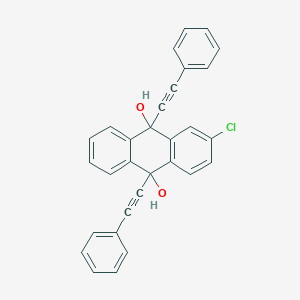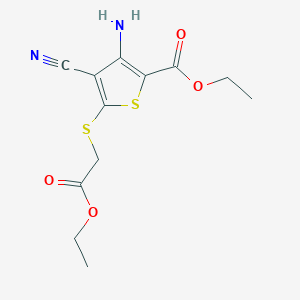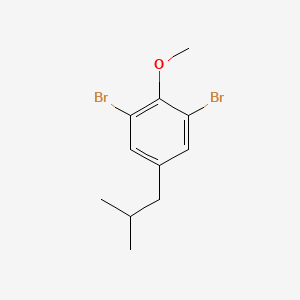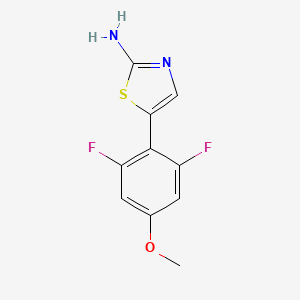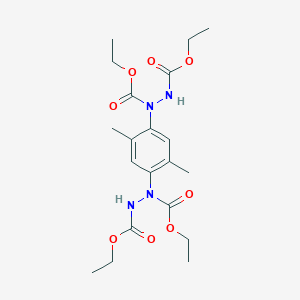![molecular formula C46H48N12O9 B14016701 4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P13I is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade Bruton’s tyrosine kinase (BTK). This compound is particularly notable for its ability to degrade both wild-type and C481S mutant BTK, which is resistant to traditional inhibitors like ibrutinib .
准备方法
P13I is synthesized using a bifunctional approach, where ibrutinib is used as the warhead to target BTK, and pomalidomide is used to recruit cereblon (CRBN), an E3 ubiquitin ligase . The synthetic route involves the conjugation of these two molecules through a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
化学反应分析
P13I undergoes several types of chemical reactions, primarily focusing on its interaction with BTK and CRBN. The compound induces the formation of a ternary complex between BTK, CRBN, and itself, leading to the ubiquitination and subsequent degradation of BTK . Common reagents used in these reactions include organic solvents and catalysts that facilitate the conjugation of ibrutinib and pomalidomide . The major product formed from these reactions is the degraded BTK protein .
科学研究应用
P13I has significant applications in scientific research, particularly in the fields of cancer therapy and targeted protein degradation. It has been shown to effectively degrade BTK in B-cell malignancies, including those resistant to traditional inhibitors . This makes it a valuable tool for studying the role of BTK in cancer and for developing new therapeutic strategies . Additionally, P13I’s ability to target and degrade specific proteins makes it a promising candidate for research in other diseases where protein degradation is a potential therapeutic approach .
作用机制
The mechanism of action of P13I involves the formation of a ternary complex between BTK, CRBN, and the compound itself . This complex facilitates the ubiquitination of BTK, marking it for degradation by the proteasome . The molecular targets involved in this process include the BTK protein and the CRBN E3 ubiquitin ligase . The pathway involves the recruitment of CRBN to BTK, leading to its ubiquitination and subsequent degradation .
相似化合物的比较
P13I is unique in its ability to degrade both wild-type and C481S mutant BTK, which is resistant to traditional inhibitors like ibrutinib . Similar compounds include other PROTACs designed to target different proteins for degradation. For example, ARV-110 and ARV-471 are PROTACs designed to degrade androgen receptor and estrogen receptor, respectively . These compounds share a similar mechanism of action but target different proteins, highlighting the versatility and potential of PROTAC technology in targeted protein degradation .
属性
分子式 |
C46H48N12O9 |
|---|---|
分子量 |
912.9 g/mol |
IUPAC 名称 |
4-[2-[2-[2-[2-[4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m1/s1 |
InChI 键 |
DAKOVCJVMZQQAH-XMGIQNEDSA-N |
手性 SMILES |
C1C[C@H](CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
规范 SMILES |
C1CC(CN(C1)C(=O)C2=CN(N=N2)CCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C7=NC=NC(=C7C(=N6)C8=CC=C(C=C8)OC9=CC=CC=C9)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


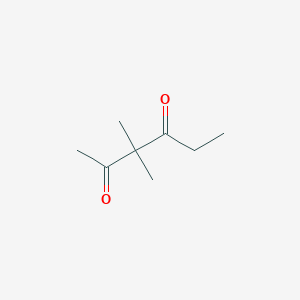
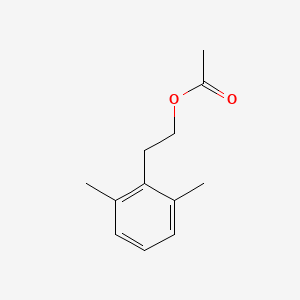
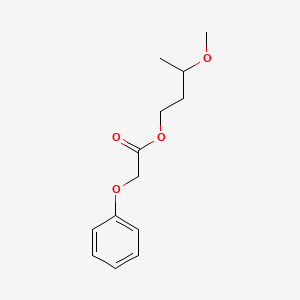

![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)


